Cas no 2219-79-6 (2,4-xylenol, 6-ethyl-)

6-エチル-2,4-キシレノールは、有機合成や化学工業において重要な中間体として利用されるフェノール誘導体です。分子式C10H14Oで表され、2,4-キシレノールの6位にエチル基が導入された構造を有します。この化合物は、高い反応性と選択性を示し、特に樹脂や染料の製造プロセスにおいて優れた性能を発揮します。また、その安定性と溶解性のバランスが良好なため、溶媒としても有用です。さらに、他のキシレノール類と比較して、より高い純度と均一性を維持できる点が特徴です。産業用途においては、副反応の抑制や反応効率の向上に寄与するため、高品質な製品製造に適しています。

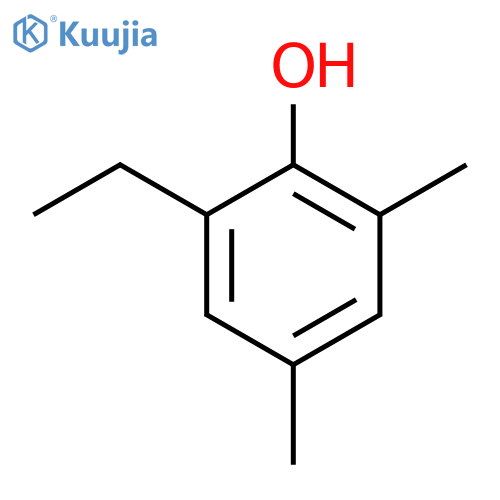

2,4-xylenol, 6-ethyl- structure

商品名:2,4-xylenol, 6-ethyl-

2,4-xylenol, 6-ethyl- 化学的及び物理的性質

名前と識別子

-

- 2,4-xylenol, 6-ethyl-

- SCHEMBL1021767

- MXHAHSBTOVFDBK-UHFFFAOYSA-N

- 2219-79-6

- DTXSID601311606

- UNII-FH36J57LG1

- 4,6-Dimethyl-2-ethyl-phenol

- Phenol, 4,6-dimethyl-2-ethyl-

- FH36J57LG1

- 2-Ethyl-4,6-dimethylphenol

-

- インチ: InChI=1S/C10H14O/c1-4-9-6-7(2)5-8(3)10(9)11/h5-6,11H,4H2,1-3H3

- InChIKey: MXHAHSBTOVFDBK-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC(=CC(=C1O)C)C

計算された属性

- せいみつぶんしりょう: 150.10452

- どういたいしつりょう: 150.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- PSA: 20.23

2,4-xylenol, 6-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010010075-1g |

2,4-Dimethyl-6-ethylphenol |

2219-79-6 | 97% | 1g |

$1579.40 | 2023-09-02 | |

| Alichem | A010010075-500mg |

2,4-Dimethyl-6-ethylphenol |

2219-79-6 | 97% | 500mg |

$831.30 | 2023-09-02 | |

| Alichem | A010010075-250mg |

2,4-Dimethyl-6-ethylphenol |

2219-79-6 | 97% | 250mg |

$489.60 | 2023-09-02 |

2,4-xylenol, 6-ethyl- 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量